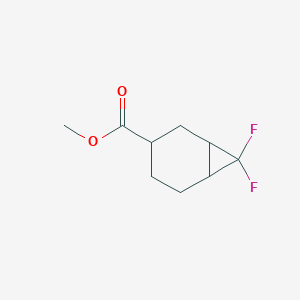

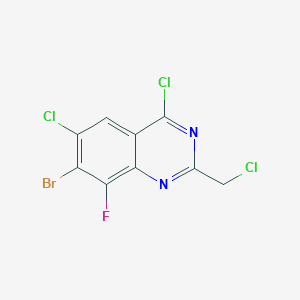

![molecular formula C5H2Br2N4 B6315594 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-83-5](/img/structure/B6315594.png)

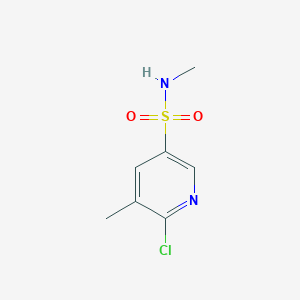

4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is a chemical compound with the molecular formula C5H2Br2N4 . It is a heterocyclic compound that is used as an electron deficient group for organic electronic applications .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . A safe and efficient synthesis of a similar compound, 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine, from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .Chemical Reactions Analysis

The chemical reactivity of this compound has been explored in the context of aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Applications De Recherche Scientifique

DBT has been studied extensively for its potential applications in scientific research. It has been used as an inhibitor of the enzyme nitric oxide synthase, as a fluorescent probe for the detection of reactive nitrogen species, and as a catalyst in the synthesis of heterocyclic compounds. It has also been used as a ligand in the preparation of metal-organic frameworks and as a component in the synthesis of polymers. Furthermore, DBT has been used as a component in the synthesis of organic compounds, such as quinolines, imidazoles, and pyrazoles.

Mécanisme D'action

Target of Action

Similar compounds have been reported to target the c-met receptor tyrosine kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles (alcohols, amines, and thiols) .

Biochemical Pathways

Related compounds have been reported to influence various biochemical pathways, including those involved in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

It’s known that the compound can be used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (opv) devices .

Action Environment

The action of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be influenced by environmental factors. For instance, the reaction of the compound in an aprotic dipolar solvent (DMF) was facilitated and occurred much faster than in a less polar organic solvent (chloroform) .

Avantages Et Limitations Des Expériences En Laboratoire

DBT has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and its chemical structure is relatively simple. Furthermore, it is a relatively stable compound, making it ideal for use in lab experiments. However, one limitation of DBT is that it is not water-soluble, which can make it difficult to use in certain types of experiments.

Orientations Futures

The potential future directions for DBT are numerous. Further research could focus on the development of novel synthesis methods for the compound, as well as the development of new applications for the compound in scientific research. Additionally, further research could focus on the biochemical and physiological effects of DBT, as well as its potential therapeutic applications. Finally, further research could focus on the development of methods for increasing the solubility of DBT in water, making it even more useful for lab experiments.

Méthodes De Synthèse

DBT can be synthesized through a variety of methods, including the Fischer indole reaction, the Biginelli reaction, and the Ugi reaction. The Fischer indole reaction involves the condensation of an aldehyde, an amine, and an acid chloride to form a heterocyclic compound. The Biginelli reaction involves the condensation of an aldehyde, an amine, and an acid in the presence of an acid catalyst. The Ugi reaction is a multicomponent reaction involving the condensation of an aldehyde, an amine, an acid, and a carbonyl compound. In all of these reactions, the resulting product is DBT.

Propriétés

IUPAC Name |

4,7-dibromo-2H-triazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N4/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJXBZHGMGKEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNN=C2C(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

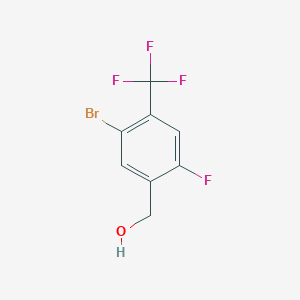

![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)

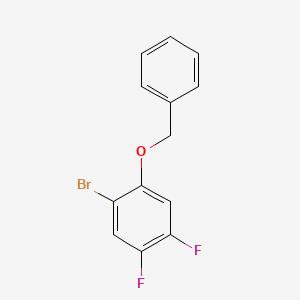

![(2R)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6315562.png)

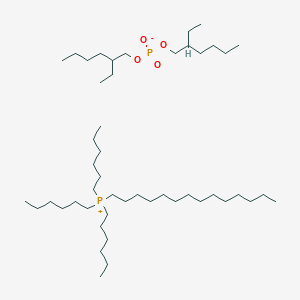

![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)

![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)